4-(Difluoromethoxy)-3-hydroxybenzoic acid

説明

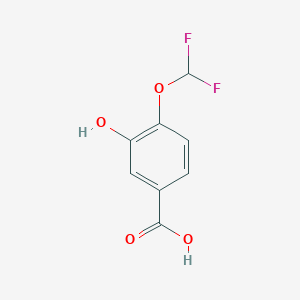

4-(Difluoromethoxy)-3-hydroxybenzoic acid is an organic compound with the molecular formula C8H6F2O4 It is characterized by the presence of a difluoromethoxy group and a hydroxy group attached to a benzoic acid core

準備方法

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4-(Difluoromethoxy)-3-hydroxybenzoic acid involves the starting material 4-difluoromethoxy-3-hydroxybenzaldehyde. This compound can be synthesized through a series of reactions including O-alkylation, oxidation, and N-acylation . The reaction conditions typically involve the use of sodium hydroxide as an alkali in the final step, which offers economic advantages for scale-up production compared to other bases like sodium hydride or potassium tert-butoxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. The use of sodium hydroxide in the final step has been shown to be advantageous for large-scale production .

化学反応の分析

Types of Reactions

4-(Difluoromethoxy)-3-hydroxybenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols .

科学的研究の応用

Anti-Inflammatory Properties

Research indicates that 4-(Difluoromethoxy)-3-hydroxybenzoic acid exhibits significant anti-inflammatory effects. A study published in the International Journal of Molecular Sciences demonstrated that this compound could reduce inflammation and fibrosis in lung tissues, particularly in models of pulmonary fibrosis induced by bleomycin. The compound was shown to inhibit the epithelial-mesenchymal transition (EMT) process induced by TGF-β1, a key factor in fibrosis development .

Key Findings:

- Reduction of Lung Inflammation: The compound significantly decreased inflammatory cell infiltration and cytokine levels in bronchoalveolar lavage fluid (BALF) in rat models .

- Impact on Fibrosis Markers: It reduced the expression of alpha-smooth muscle actin (α-SMA), hydroxyproline, and total collagen in lung tissues, indicating a decrease in fibrotic changes .

Treatment of Respiratory Diseases

The inhibition of phosphodiesterase 4 (PDE4) is a novel target for treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This compound has been linked to the development of PDE4 inhibitors, which show promise in alleviating symptoms associated with these conditions. The compound's ability to suppress inflammatory mediators makes it a candidate for further development in respiratory therapies .

Synthesis and Development

Pulmonary Fibrosis Case Study

A case study focused on the application of this compound highlighted its effectiveness in reducing pulmonary fibrosis markers in vivo. The study involved administering the compound to rats subjected to bleomycin-induced lung injury, resulting in significant improvements in lung function and histopathological outcomes compared to control groups .

Results Summary:

- Lung Function Improvement: Significant improvements were noted in lung weight/body weight ratios.

- Histological Analysis: Masson’s trichrome staining revealed reduced collagen deposition in treated groups.

In Vitro Studies on Cell Lines

In vitro studies using A549 and H1299 lung cancer cell lines demonstrated that treatment with this compound inhibited cell viability and EMT processes induced by TGF-β1, showcasing its potential as an anti-fibrotic agent .

作用機序

The mechanism of action of 4-(Difluoromethoxy)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation levels of Smad2/3 and inhibiting the expression of proteins such as α-SMA, vimentin, and collagen I . This suggests that the compound may exert its effects through modulation of the TGF-β1/Smad signaling pathway .

類似化合物との比較

Similar Compounds

3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: This compound has similar structural features and has been studied for its effects on pulmonary fibrosis.

4-Difluoromethoxy-3-hydroxybenzaldehyde: This is a precursor in the synthesis of 4-(Difluoromethoxy)-3-hydroxybenzoic acid.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate the TGF-β1/Smad signaling pathway sets it apart from other similar compounds .

生物活性

4-(Difluoromethoxy)-3-hydroxybenzoic acid (DFHBA) is an organofluorine compound with the molecular formula . It has garnered interest in the scientific community due to its unique structural features and biological activities, particularly its role in inhibiting specific biological pathways. This article provides a comprehensive overview of DFHBA's biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

- Molecular Weight : 204.13 g/mol

- IUPAC Name : this compound

- Structure : The compound features a difluoromethoxy group and a hydroxyl group attached to a benzoic acid core.

DFHBA primarily functions through its interaction with the Transforming Growth Factor-beta (TGF-β) signaling pathway. Research indicates that DFHBA inhibits TGF-β1-induced epithelial-mesenchymal transformation (EMT), which is critical in various fibrotic diseases. The compound reduces phosphorylation levels of Smad2/3 and inhibits the expression of proteins associated with fibrosis, such as α-Smooth Muscle Actin (α-SMA), vimentin, and collagen I .

Inhibition of Epithelial-Mesenchymal Transition

- Study Findings : DFHBA has demonstrated significant inhibitory effects on TGF-β1-induced EMT in vitro. This action is crucial for preventing fibrosis in tissues such as the lungs and kidneys.

- Case Study : In a mouse model of pulmonary fibrosis, administration of DFHBA resulted in decreased collagen deposition and improved lung function metrics compared to controls.

Anti-inflammatory Effects

DFHBA has shown potential anti-inflammatory properties by modulating cytokine production. It appears to reduce levels of pro-inflammatory cytokines while promoting anti-inflammatory pathways, which may be beneficial in treating inflammatory diseases.

Synthesis and Use in Pharmaceuticals

DFHBA serves as an intermediate in the synthesis of more complex organic molecules, particularly those targeting PDE4 inhibitors, which are relevant in treating chronic obstructive pulmonary disease (COPD) and other respiratory conditions . Its unique structure allows for further modifications that enhance its biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid | Similar to DFHBA | Studied for effects on pulmonary fibrosis |

| 4-Difluoromethoxy-3-hydroxybenzaldehyde | Precursor to DFHBA | Used in synthesis of various biologically active compounds |

特性

IUPAC Name |

4-(difluoromethoxy)-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O4/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKXOOXYCKHVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913985-07-6 | |

| Record name | 4-(DIFLUOROMETHOXY)-3-HYDROXYBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。